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Biotin-EDA-PEG4-PFP

Cat. No.: B1192397
M. Wt: 728.7 g/mol
InChI Key: RRFOOKGLXSZDRA-CLWPXKJUSA-N
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Description

Significance of Biotinylation in Contemporary Biomedical Research

Biotinylation is the process of attaching biotin (B1667282) to other molecules. labmanager.com This process is of paramount significance in biomedical research due to the extraordinarily strong and specific non-covalent interaction between biotin (also known as vitamin H) and the proteins avidin (B1170675) and streptavidin. thermofisher.comthermofisher.com This bond is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of experimental conditions, including extremes of pH and temperature. thermofisher.combiochempeg.comnih.govresearchgate.net

The small size of the biotin molecule (244.31 g/mol ) allows it to be attached to proteins and other macromolecules often without interfering with their natural functions. labmanager.comexcedr.com This "tagging" enables researchers to detect, purify, and study target molecules with high precision. creative-proteomics.comthermofisher.com Key applications of biotinylation are widespread and integral to many standard laboratory techniques. excedr.com For instance, in immunoassays like ELISA and Western blotting, biotinylated antibodies are used to detect specific proteins, often with signal amplification strategies that enhance sensitivity. creative-proteomics.comsouthernbiotech.comclinisciences.com Affinity purification is another major application, where biotinylated proteins are captured from complex mixtures using streptavidin-coated beads or columns. creative-proteomics.comaddgene.org Other uses include immunoprecipitation to study protein-protein interactions, cell surface labeling for flow cytometry, and the construction of complex molecular structures. excedr.comaddgene.orgnih.gov

Table 1: Applications of Biotinylation in Biomedical Research

ApplicationDescriptionReference
Immunoassays (ELISA, Western Blotting)Biotinylated antibodies are used for the detection of target proteins. The use of streptavidin-enzyme conjugates allows for significant signal amplification, increasing assay sensitivity. creative-proteomics.comsouthernbiotech.com
Affinity Purification/ChromatographyBiotin-tagged molecules are selectively isolated from complex biological samples using immobilized avidin or streptavidin on a solid support like beads or resin. creative-proteomics.comexcedr.com
Immunoprecipitation (IP)Used to isolate specific proteins and their binding partners from a cell lysate to study protein-protein interactions. creative-proteomics.comaddgene.org
Cell Surface LabelingBiotinylation reagents that cannot permeate the cell membrane are used to label proteins on the exterior of a cell for applications like flow cytometry. thermofisher.comexcedr.com
Immunohistochemistry (IHC)Biotinylated primary or secondary antibodies are used to visualize the location of specific proteins within tissue samples. clinisciences.comaddgene.org

Evolution of Bioconjugation Reagents and the Role of Activated Esters

The field of bioconjugation has seen significant evolution, driven by the need for more specific, stable, and efficient ways to link molecules. clinicallab.comacs.org Early methods often resulted in heterogeneous products with potential loss of biological function. nih.gov The development of reagents targeting specific functional groups on biomolecules, such as primary amines (–NH₂) found on lysine (B10760008) residues and the N-terminus of proteins, was a major step forward. nih.gov

Among the most important classes of amine-reactive reagents are activated esters. rsc.org These compounds contain a carboxylic acid ester that has been modified with a good leaving group, which activates the carbonyl carbon for nucleophilic attack by an amine, forming a stable amide bond. rsc.orgmdpi.com N-hydroxysuccinimide (NHS) esters became the most widely used activated esters for biotinylation and crosslinking. rsc.orgthermofisher.comrsc.org They react efficiently with primary amines at a pH range of 7 to 9. cfplus.czthermofisher.com However, a significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that deactivates the reagent. thermofisher.comresearchgate.net The half-life of an NHS ester can be a matter of minutes at pH levels above 8. researchgate.net

This limitation spurred the development of more stable alternatives, such as pentafluorophenyl (PFP) esters. wikipedia.org PFP esters are derived from pentafluorophenol (B44920) and are also highly reactive toward primary amines. wikipedia.orgtocris.com A key advantage of PFP esters is that they are less susceptible to spontaneous hydrolysis compared to NHS esters, leading to more efficient conjugation reactions, especially in aqueous environments. wikipedia.orgthermofisher.comprecisepeg.com PFP esters are also more reactive than NHS esters and can target both primary and secondary amines. fishersci.sebpsbioscience.comcephamls.com

Table 2: Comparison of NHS and PFP Activated Esters

FeatureN-hydroxysuccinimide (NHS) EsterPentafluorophenyl (PFP) EsterReference
Target Functional GroupPrimary aminesPrimary and secondary amines thermofisher.combpsbioscience.com
Reaction pHOptimal at pH 7.2-9Optimal at pH 7-9 cfplus.czwindows.net
Stability in WaterProne to rapid hydrolysis, especially at higher pHLess susceptible to hydrolysis than NHS esters thermofisher.comresearchgate.netwikipedia.org
ReactivityHighHigher than NHS esters fishersci.sebpsbioscience.com
Resulting BondStable amide bondStable amide bond nih.govfishersci.se

Overview of Biotin-EDA-PEG4-PFP within the Context of Advanced Linker Architectures

This compound is an example of an advanced bioconjugation reagent that incorporates several key features to optimize the labeling process. broadpharm.com Its architecture consists of three main components: the biotin group for affinity binding, the PFP ester for covalent conjugation, and a sophisticated spacer arm that links them.

The spacer arm in this molecule is composed of an ethylenediamine (B42938) (EDA) group and a polyethylene (B3416737) glycol (PEG) chain with four repeating units (PEG4). The inclusion of a PEG linker is a significant advancement in reagent design. PEG is hydrophilic, non-immunogenic, and flexible. thermofisher.cominterchim.fr Incorporating a PEG spacer arm into a biotinylation reagent confers several advantages:

Increased Solubility: The hydrophilic nature of PEG increases the water solubility of the entire reagent, which is particularly useful for labeling biomolecules in aqueous buffers and can help prevent the aggregation of the biotinylated protein. biochempeg.comthermofisher.comlumiprobe.com

Reduced Steric Hindrance: The long, flexible PEG chain provides distance between the biotin tag and the target molecule. This separation minimizes the risk of the bulky streptavidin protein interfering with the function of the labeled biomolecule and ensures that the biotin tag remains accessible for binding. lumiprobe.comaxispharm.com

Enhanced Biocompatibility: PEG is known to reduce non-specific binding and immunological responses. thermofisher.cominterchim.fr

The combination of the highly reactive and relatively hydrolysis-resistant PFP ester with the beneficial properties of the PEG spacer makes this compound a powerful tool for efficiently labeling proteins and other amine-containing molecules under mild conditions. broadpharm.com The resulting biotinylated molecule is well-suited for a wide range of downstream applications that rely on the biotin-streptavidin interaction. broadpharm.comnih.gov

Table 3: Properties of this compound

PropertyDescriptionReference
Molecular FormulaC30H41F5N4O9S axispharm.com
Molecular Weight728.7 g/mol creative-biolabs.com
Reactive GroupPentafluorophenyl (PFP) Ester broadpharm.com
TargetPrimary and secondary amines bpsbioscience.comcephamls.com
Spacer ArmPEG4 (4 units of polyethylene glycol) and EDA (ethylenediamine) broadpharm.com
Key FeaturesAmine-reactive biotinylation reagent with a hydrophilic PEG spacer to increase solubility and reduce steric hindrance. The PFP ester offers high reactivity and improved stability against hydrolysis compared to NHS esters. precisepeg.combroadpharm.comlumiprobe.com

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically detailed examination of the chemical compound this compound. This will be achieved by first contextualizing its use within the broader field of biomedical research, highlighting the importance of biotinylation. Subsequently, the article will trace the evolution of the chemical tools used for this purpose, emphasizing the development and advantages of activated esters, particularly PFP esters. Finally, it will deconstruct the specific architecture of this compound, analyzing how the synergy between its biotin moiety, advanced PEGylated linker, and PFP reactive group establishes it as a modern and effective reagent for bioconjugation. The content will adhere strictly to the chemical and functional properties of the compound, based on established research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41F5N4O9S B1192397 Biotin-EDA-PEG4-PFP

Properties

Molecular Formula

C30H41F5N4O9S

Molecular Weight

728.7 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1

InChI Key

RRFOOKGLXSZDRA-CLWPXKJUSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-EDA-PEG4-PFP

Origin of Product

United States

Chemical Synthesis and Mechanistic Insights into Biotin Eda Peg4 Pfp Reactivity

Synthetic Pathways for Biotin-EDA-PEG4-PFP Derivatization

The synthesis of this compound involves a modular approach, allowing for the systematic assembly of its three key components: the biotin (B1667282) moiety, the ethylenediamine (B42938) (EDA) and polyethylene (B3416737) glycol (PEG) spacer, and the reactive PFP ester. acs.orgnih.gov

Strategies for Incorporating the Pentafluorophenyl (PFP) Ester Moiety

The PFP ester is a crucial functional group in this compound, enabling its reaction with primary and secondary amines to form stable amide bonds. broadpharm.combpsbioscience.comvwr.com The incorporation of the PFP ester is typically achieved by reacting a carboxylic acid precursor with pentafluorophenol (B44920) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). google.com

PFP esters are favored over other active esters, like N-hydroxysuccinimide (NHS) esters, due to their enhanced stability towards hydrolysis, which leads to more efficient conjugation reactions in aqueous environments. broadpharm.combroadpharm.comthieme-connect.comresearchgate.net While NHS esters are prone to rapid hydrolysis, especially at basic pH, PFP esters exhibit greater resistance, allowing for more controlled and higher-yield conjugations. issuu.comthieme-connect.comresearchgate.net The byproduct of the PFP ester reaction, pentafluorophenol, is also less nucleophilic than the N-hydroxysuccinimide released from NHS esters, minimizing potential side reactions. thieme-connect.com

The reactivity of PFP esters can be compared to other activated esters as shown in the table below.

Activated EsterRelative ReactivityHydrolytic Stability
NHS esterHighLow
PFP esterHighModerate
TFP esterModerateModerate
PNP esterLowHigh
This table provides a qualitative comparison of common activated esters used in bioconjugation.

Optimization of Polyethylene Glycol (PEG) Linker Incorporation and Length

The PEG linker in this compound serves several critical functions. It enhances the water solubility of the entire molecule, which is particularly beneficial when working with biomolecules in aqueous buffers. thermofisher.comthermofisher.cominterchim.fr The hydrophilic nature of the PEG spacer helps to prevent the aggregation of biotinylated proteins and reduces non-specific binding. thermofisher.cominterchim.fr

The length of the PEG linker is a key parameter that can be optimized to improve the performance of the biotinylation reagent. thermofisher.cominterchim.fr A longer spacer arm can reduce steric hindrance, making the biotin moiety more accessible for binding to avidin (B1170675) or streptavidin, which can enhance detection sensitivity in assays. thermofisher.comresearchgate.netsigmaaldrich.com The discrete length of the PEG4 linker in this compound provides a defined and optimized distance between the biotin and the conjugated molecule. thermofisher.comaxispharm.com

The incorporation of the PEG linker is often achieved through standard peptide synthesis protocols, using building blocks like Fmoc-8-amino-3,6-dioxaoctanoic acid, which is a convenient PEG spacer molecule. acs.org This modular approach allows for the synthesis of a variety of biotin-PEG derivatives with different linker lengths to suit specific applications. researchgate.net

Novel Synthetic Approaches and Yield Enhancement Methodologies

The synthesis of biotin-PEG derivatives can be carried out using solid-phase synthesis techniques. acs.orgnih.gov This method offers a flexible and modular route for preparing biotinylated probes, allowing for easy variation of the different components of the molecule. acs.org By employing an orthogonal protection strategy, different parts of the molecule can be selectively deprotected and modified, leading to a high degree of control over the final product. acs.orgnih.gov

To enhance the yield of the final product, it is crucial to use anhydrous solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) when handling the PFP ester, as it is moisture-sensitive. broadpharm.combroadpharm.comthermofisher.com It is also recommended to dissolve the PFP ester reagent immediately before use and to avoid preparing stock solutions for storage, as the PFP moiety can hydrolyze and become non-reactive. broadpharm.combroadpharm.comthermofisher.com

Reaction Kinetics and Mechanisms of PFP Ester Aminolysis

The reaction of the PFP ester with an amine, known as aminolysis, is the key step in the conjugation of this compound to a target molecule. broadpharm.comechemi.com

Nucleophilic Attack and Amide Bond Formation

The mechanism of PFP ester aminolysis involves a nucleophilic acyl substitution reaction. echemi.comvaia.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the PFP ester. echemi.comvaia.com This leads to the formation of a transient tetrahedral intermediate. echemi.comthieme-connect.de The intermediate then collapses, expelling the pentafluorophenoxide leaving group and forming a stable amide bond. echemi.comchemistrysteps.comthieme-connect.de

Aminolysis is a bimolecular reaction, and its rate is dependent on the concentration of both the ester and the amine. thieme-connect.de The reaction can be driven to completion by using an excess of the amine. thieme-connect.de

Influence of Reaction Conditions (pH, Solvent, Temperature) on Reactivity

The rate and efficiency of PFP ester aminolysis are significantly influenced by the reaction conditions.

pH: The reaction is typically carried out at a slightly basic pH, generally between 7.0 and 9.0. broadpharm.comthieme-connect.comthermofisher.comtocris.com At this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, facilitating its attack on the ester. tocris.com It is important to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the PFP ester. broadpharm.combroadpharm.com

Solvent: The choice of solvent can have a pronounced effect on the reaction rate. thieme-connect.de Polar aprotic solvents like DMF and DMSO are commonly used because they can dissolve both the biotinylation reagent and the biomolecule, and they can accelerate the reaction. broadpharm.combroadpharm.comthieme-connect.de The PFP ester itself is often dissolved in a minimal amount of an organic solvent before being added to the aqueous reaction buffer. broadpharm.combroadpharm.comthermofisher.com

Temperature: The reaction can be performed over a range of temperatures, typically from 4°C to 37°C. broadpharm.comthermofisher.com Increasing the temperature generally increases the reaction rate, but higher temperatures may also lead to side reactions or denaturation of sensitive biomolecules. echemi.com Therefore, the optimal temperature must be determined empirically for each specific application.

The table below summarizes the typical reaction conditions for PFP ester aminolysis.

ParameterTypical RangeRationale
pH7.0 - 9.0Ensures amine is deprotonated and nucleophilic. broadpharm.comthieme-connect.comthermofisher.comtocris.com
SolventAqueous buffer with co-solvent (e.g., DMF, DMSO)Solubilizes reactants and can accelerate the reaction. broadpharm.combroadpharm.comthieme-connect.de
Temperature4°C - 37°CBalances reaction rate with the stability of the biomolecule. broadpharm.comthermofisher.com

By-product Formation and Purity Considerations in Bioconjugation Reactions

The efficacy and reproducibility of bioconjugation protocols using this compound are critically dependent on understanding and controlling potential side reactions. The formation of by-products can complicate purification, reduce the yield of the desired conjugate, and potentially interfere with downstream applications. Therefore, stringent purity considerations for both the reagents and the final product are paramount.

The primary reaction of this compound involves the pentafluorophenyl (PFP) ester moiety, an activated ester that readily reacts with primary and secondary amine groups on biomolecules to form a stable amide bond. axispharm.comcenmed.com While PFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous media compared to other activated esters like N-hydroxysuccinimide (NHS) esters, hydrolysis remains a significant competing reaction. axispharm.comresearchgate.net

The rate of this hydrolytic degradation increases with a higher pH. windows.net The reaction of the PFP ester with the target amine is typically performed in a pH range of 7 to 9. windows.net This creates a delicate balance: while a more basic pH increases the nucleophilicity of the target amine, it also accelerates the hydrolysis of the PFP ester, leading to the formation of an inactive, carboxylated PEG-biotin compound and pentafluorophenol.

Furthermore, the synthesis of PFP esters themselves can introduce impurities. The use of certain organic bases in the manufacturing process can lead to the generation of by-products such as ureas and ammonium (B1175870) salts, which may be challenging to remove completely. google.com Commercial preparations of this compound are often sold with a purity of 95% or higher, meaning that minor impurities may be present from the outset. broadpharm.comcreative-biolabs.com

Potential By-product Source of Formation Impact on Bioconjugation
Biotin-EDA-PEG4-COOHHydrolysis of the PFP ester in aqueous buffer. windows.netInactive reagent; does not conjugate to the target molecule but can be difficult to separate from the desired product.
Pentafluorophenol (PFP)Released upon both successful aminolysis and hydrolysis. researchgate.netwindows.netMust be removed during post-reaction purification.
Aggregated BioconjugatesProlonged reaction times or harsh conditions can lead to protein denaturation and aggregation. beilstein-journals.orgReduces the yield of functional, monomeric conjugate; can cause issues in downstream assays.
Labeled ImpuritiesIf the initial protein preparation is not pure, contaminating proteins with accessible amines will also be biotinylated. nih.govmoleculardevices.comCan interfere with assays by competing for binding partners (e.g., streptavidin). moleculardevices.com
Buffer-AdductsReaction of the PFP ester with primary amine-containing buffers (e.g., Tris, glycine). nih.govConsumes the labeling reagent, reducing conjugation efficiency. nih.gov

Purity considerations extend beyond the biotinylation reagent to the entire experimental system. The biomolecule targeted for labeling should be of high purity (e.g., >90%) to prevent the labeling of non-specific protein impurities. nih.gov Such labeled impurities can compete with the intended biotinylated molecule in affinity-based applications, compromising assay sensitivity and accuracy. moleculardevices.com

The choice of reaction buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target biomolecule for the PFP ester, thereby reducing the efficiency of the desired conjugation reaction. nih.gov Buffers such as PBS or HEPES are recommended alternatives. nih.gov After the conjugation reaction is complete, it is crucial to quench any unreacted PFP ester, often by adding a high concentration of an amine-containing compound like Tris. nih.gov

Finally, rigorous purification is necessary to isolate the desired bioconjugate. Methods like size-exclusion chromatography (desalting columns) or dialysis are employed to effectively remove unreacted this compound, the pentafluorophenol by-product, and quenching reagents. nih.gov

Purity Consideration Key Factor Recommendation / Finding
Reagent Purity Initial purity of this compound and the target biomolecule.Use reagents with the highest available purity (>95% for the linker, >90% for the protein) to minimize side reactions and labeled impurities. broadpharm.comnih.govmoleculardevices.com
Reaction Buffer Presence of competing nucleophiles.Avoid buffers with primary amines (Tris, glycine). Utilize non-amine-containing buffers like PBS or HEPES. nih.gov
Reaction pH Balance between amine reactivity and ester hydrolysis.Optimal pH is typically between 7.0 and 9.0. Higher pH increases hydrolysis rate. windows.netmoleculardevices.com
Post-Reaction Quenching Deactivation of excess reactive ester.Add an amine-rich solution (e.g., Tris) to quench the reaction and prevent further modification. nih.gov
Final Purification Removal of by-products and unreacted reagents.Employ size-exclusion chromatography or dialysis to ensure a pure final bioconjugate. nih.govsigmaaldrich.com

Advanced Methodologies for Bioconjugation Utilizing Biotin Eda Peg4 Pfp

Strategies for Site-Specific Biotinylation of Biomolecules

Site-specific biotinylation offers precise control over the location of biotin (B1667282) attachment on a biomolecule, which is crucial for preserving its biological activity and function. creative-proteomics.com This controlled approach is often preferred over random biotinylation methods. creative-proteomics.com

The general procedure involves dissolving the Biotin-EDA-PEG4-PFP reagent in an organic solvent like DMSO or DMF and then adding it to a solution containing the protein in an amine-free buffer, such as phosphate-buffered saline (PBS). windows.net The reaction is typically carried out at a controlled temperature and pH to optimize conjugation efficiency. windows.net The number of biotin molecules incorporated per protein can be influenced by factors such as the molar ratio of the biotin reagent to the protein. nih.gov For instance, a 12-fold molar excess of biotin is often recommended for protein samples at concentrations of 2-10 mg/mL. nih.gov

Table 1: Key Features of this compound in Protein Biotinylation

Feature Description Reference
Reactive Group Pentafluorophenyl (PFP) ester broadpharm.com
Target Groups Primary amines on lysine (B10760008) residues and N-termini acrobiosystems.comthermofisher.com
Bond Formed Stable amide bond broadpharm.com

| Key Advantage | PFP ester is less prone to hydrolysis than NHS esters, improving reaction efficiency. | windows.netaxispharm.com |

Similar to proteins, peptides can be biotinylated at their N-terminus or at internal lysine residues using this compound. The primary amine of the peptide reacts with the PFP ester to form a covalent amide linkage. broadpharm.com The inclusion of a PEG4 spacer in the reagent is beneficial as it provides distance between the peptide and the biotin moiety, which can be important for maintaining the peptide's biological activity and ensuring efficient binding to streptavidin. lumiprobe.com

Assessing the efficiency of peptide labeling is a critical step. While direct quantitative methods for this compound are not extensively detailed in the provided results, general techniques for quantifying biotin incorporation are applicable. These often involve spectroscopic methods or binding assays. researchgate.net

The biotinylation of nucleic acids, such as DNA and RNA, is a fundamental technique in molecular biology, enabling their detection, purification, and manipulation. molecularcloud.org While this compound is primarily designed for amine-reactive chemistry, nucleic acids can be modified to contain primary amine groups, making them suitable for conjugation. This can be achieved by incorporating amino-modified nucleotides during synthesis.

Once a nucleic acid or oligonucleotide contains an accessible primary amine, it can be labeled with this compound. The resulting biotinylated nucleic acid can then be used in a variety of applications, including in situ hybridization, affinity purification, and nucleic acid sequence analysis. The PEG4 linker in the reagent helps to improve the water solubility of the conjugate and extends the biotin tag away from the nucleic acid backbone, facilitating its interaction with streptavidin. lumiprobe.comlumiprobe.com

Table 2: Applications of Biotinylated Nucleic Acids

Application Description Reference
Gene Isolation Biotinylated RNA probes can be used to capture specific DNA sequences.
Gene Positioning Labeled probes allow for the detection of specific DNA sequences in tissues or on chromosomes.
Sequence Analysis Biotin serves as a non-radioactive label for detecting nucleic acid fragments.

| Enhanced Detection | Used in techniques like Northern and Southern blotting for improved sensitivity. | molecularcloud.org |

Carbohydrates and lipids can also be functionalized with this compound, provided they are first modified to contain a primary amine group. For instance, aldehydes, which can be present in carbohydrates, can be reacted with reagents to introduce an amine group. stratech.co.uk Similarly, lipids can be synthesized with or modified to include amine head groups. Once aminated, these molecules can be readily biotinylated using this compound. The PEG4 linker is particularly advantageous in these applications, as it enhances the water solubility of often-hydrophobic lipids, facilitating their use in aqueous biological systems. lumiprobe.comissuu.com

Biotinylation of Nucleic Acids and Oligonucleotides

Quantitative Assessment of Biotinylation Efficiency

Determining the degree of biotinylation, or the number of biotin molecules conjugated to each biomolecule, is essential for ensuring the consistency and performance of biotinylated reagents. researchgate.net

A common method for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. windows.netnih.gov This colorimetric method relies on the displacement of the HABA dye from avidin (B1170675) by the biotinylated sample. The HABA-avidin complex has a characteristic absorbance at 500 nm. When a biotin-containing sample is added, the biotin, having a higher affinity for avidin, displaces the HABA dye, causing a decrease in absorbance. windows.netnih.gov By measuring the change in absorbance and comparing it to a standard curve generated with known concentrations of free biotin, the amount of biotin in the sample can be determined. nih.gov

However, the HABA assay can be limited by steric hindrance, where a large protein may prevent the biotin from accessing the avidin binding site. researchgate.net To overcome this, methods involving enzymatic digestion of the biotinylated protein with proteases like proteinase K can be employed. This digestion releases the biotin from the bulky protein, allowing for a more accurate quantification. researchgate.net

Table 3: Comparison of Biotin Quantification Methods

Method Principle Advantages Disadvantages Reference
HABA Assay Colorimetric; displacement of HABA dye from avidin by biotin. Simple, uses standard lab equipment. Can be affected by steric hindrance from large proteins. windows.netnih.govresearchgate.net
Competition ELISA Competitive binding assay using an anti-biotin antibody. High sensitivity, avoids issues with bulky proteins by using a digestion step. More complex than HABA assay. researchgate.net

| HPLC-Binding Assay | Separation by HPLC followed by detection using a binding assay. | Provides accurate determination, can be more effective than enzymatic digestion. | Requires specialized equipment (HPLC). | researchgate.net |

Mass Spectrometry-Based Approaches for Degree of Labeling Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the degree of biotinylation, which is the number of biotin molecules attached to a protein. peakproteins.comnih.gov By measuring the mass difference between the unlabeled and biotinylated protein, the number of incorporated biotin labels can be calculated. peakproteins.com

Several MS-based methods are employed for this purpose:

Intact Mass Analysis: This method involves analyzing the entire protein to determine its molecular weight. peakproteins.com The mass increase corresponding to the addition of this compound (Molecular Weight: 728.7 g/mol ) allows for the calculation of the average number of biotin labels per protein. broadpharm.com However, this approach can be challenging for large or heavily glycosylated proteins where precise mass determination is difficult. peakproteins.comprotocols.io

Peptide Mapping: In this approach, the biotinylated protein is digested into smaller peptides using a protease like trypsin. peakproteins.comresearchgate.net The resulting peptide mixture is then analyzed by MS to identify the specific lysine residues that have been modified with biotin. researchgate.netpnas.org This method provides detailed information about the location and extent of biotinylation.

Direct Detection of Biotin-Containing Tags (DiDBiT): This is a more recent and sensitive method that improves the detection of biotinylated peptides by approximately 200-fold compared to conventional strategies. nih.govresearchgate.net In DiDBiT, the protein sample is digested before the enrichment of biotinylated peptides, which reduces sample complexity and increases the yield of labeled peptides for MS analysis. nih.govnih.gov

A key advantage of using MS is its ability to provide direct evidence of covalent modification and to identify the specific sites of biotinylation within the protein. researchgate.netpnas.org

Avidin/Streptavidin Binding Assays for Functional Validation

While mass spectrometry confirms the covalent attachment of biotin, it does not guarantee that the biotin moiety is accessible for binding to avidin or streptavidin. Therefore, functional validation assays are crucial. nih.gov

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method used to quantify the amount of biotin incorporated into a protein. fishersci.iethermofisher.comthermofisher.com The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. fishersci.iethermofisher.com This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample. fishersci.iethermofisher.comthermofisher.com From this, the biotin-to-protein molar ratio can be calculated. fishersci.ie

Gel-Shift Assay: This simple and effective method, also known as a band shift assay, provides qualitative confirmation of biotinylation. peakproteins.com When a biotinylated protein is incubated with streptavidin, a larger protein complex is formed. peakproteins.com This complex migrates more slowly on an SDS-PAGE gel compared to the unconjugated protein, resulting in a "shift" in the band position. peakproteins.comprotocols.io This confirms that the biotin is functionally active and capable of binding to streptavidin. peakproteins.com

ELISA-based Assays: An enzyme-linked immunosorbent assay (ELISA) can be used for functional validation and to determine the binding affinity (EC50 value) of the biotinylated protein to streptavidin. creativebiomart.net In a typical setup, streptavidin is coated on a microplate, and the biotinylated protein is then added. The binding can be detected using a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.

These binding assays are essential for ensuring that the biotinylated molecule retains its biological function and can be effectively used in downstream applications such as protein purification, detection, and immobilization. creativebiomart.netrockland.com

Impact of PEG Spacer on Bioconjugation Outcomes

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a critical role in the success of bioconjugation reactions. peakproteins.comprotocols.iocreativebiomart.netsigmaaldrich.comthermofisher.commedchemexpress.cominterchim.fr

Steric Hindrance Modulation and Accessibility of Biotin Moiety

The flexible and extended nature of the PEG4 spacer arm physically separates the biotin molecule from the conjugated protein. chempep.comqyaobio.comtebubio.com This separation minimizes steric hindrance, which can otherwise prevent the bulky biotin-binding pocket of avidin or streptavidin from accessing the biotin tag. chempep.comqyaobio.comsigmaaldrich.com By providing sufficient distance, the PEG spacer ensures that the biotin moiety is readily available for binding, leading to more efficient capture and detection in various assays. qyaobio.compolysciences.comiris-biotech.de The length of the spacer can be adjusted to optimize the functionality of the conjugate for specific applications. interchim.fr

Influence on Solubility and Aggregation Prevention

A common challenge in bioconjugation is the poor aqueous solubility of the labeling reagent and the resulting conjugate, which can lead to aggregation and precipitation. peakproteins.comprotocols.iocreativebiomart.netsigmaaldrich.comthermofisher.commedchemexpress.cominterchim.frbiomol.com The hydrophilic nature of the PEG spacer significantly enhances the water solubility of both the this compound reagent and the final biotinylated protein. chempep.comsigmaaldrich.comtebubio.comsigmaaldrich.com This improved solubility helps to prevent the aggregation of labeled proteins, particularly when they are stored in solution. sigmaaldrich.comiris-biotech.de

Table 1: Research Findings on the Impact of PEG Spacers

FeatureFindingReferences
Steric Hindrance The PEG spacer reduces steric hindrance, facilitating better binding of biotin to avidin/streptavidin. chempep.comqyaobio.comsigmaaldrich.com
Solubility PEGylation increases the aqueous solubility of the biotinylated molecule, preventing aggregation. sigmaaldrich.comtebubio.comsigmaaldrich.com
Non-Specific Binding The PEG spacer is known to reduce non-specific interactions with other biological molecules. chempep.comnih.govcreativebiomart.net

Reduction of Non-Specific Interactions in Complex Biological Matrices

In complex biological samples such as cell lysates or serum, non-specific binding of the biotinylated molecule to other proteins and surfaces can be a significant issue, leading to high background signals and inaccurate results. creativebiomart.netthermofisher.cominterchim.fr The PEG spacer creates a hydrophilic shield around the conjugated molecule, which is known to reduce these non-specific interactions. chempep.comnih.govcreativebiomart.net This "stealth" effect of PEGylation leads to improved signal-to-noise ratios in detection assays and higher purity in affinity purification applications. chempep.comnih.goviris-biotech.de

Applications of Biotin Eda Peg4 Pfp in Biomedical Research Assays and Systems

Detection and Analysis in Immunological Assays

The incorporation of biotin (B1667282) into antibodies or other detection molecules using linkers like Biotin-EDA-PEG4-PFP is a widely used strategy in immunological assays to facilitate detection and signal amplification through streptavidin conjugates. thermofisher.com

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Biotinylated proteins and antibodies can be detected in standard ELISA assays using HRP-coupled streptavidin or anti-biotin antibodies. nih.gov This approach leverages the strong biotin-streptavidin interaction to immobilize or detect target molecules on a solid phase. For instance, a biotinylated 3ABC recombinant protein was developed and used in a competitive ELISA (cELISA) for detecting antibodies against foot-and-mouth disease virus (FMDV) in various animal species. This cELISA utilized streptavidin to capture the biotinylated antigen, offering a simple method that did not require antigen purification prior to the assay. nih.gov

Western Blotting and Protein Detection Strategies

In Western blotting, biotinylated proteins can be detected using standard protocols involving SDS-PAGE separation, transfer to a membrane (such as PVDF or nitrocellulose), blocking, and incubation with HRP-coupled streptavidin or anti-biotin antibodies. nih.gov Detection of biotinylated proteins can be achieved in a dose-dependent manner using this method. nih.gov

Immunohistochemistry and Immunofluorescence Labeling

Biotin-labeled secondary antibodies are commonly employed in immunohistochemistry (IHC) and immunofluorescence (IF) applications. thermofisher.com The strong binding of biotin to streptavidin or avidin (B1170675) conjugates allows for signal amplification, which is particularly useful for detecting lowly expressed proteins. thermofisher.com The use of avidin-biotin based detection systems has been a significant development in IHC, enabling routine laboratory use with standard brightfield microscopes. abacusdx.com

Flow Cytometry for Cell Surface and Intracellular Marker Detection

Biotinylation is a technique used in flow cytometry for detecting cell surface and intracellular markers. nih.govnih.gov Biotin-labeled antibodies, when combined with streptavidin- or avidin-based fluorescent conjugates, enable the visualization and quantification of specific cellular targets by flow cytometry. thermofisher.comnih.gov High-throughput flow cytometry platforms can utilize biotinylated antibodies followed by streptavidin conjugates for the rapid analysis of numerous cell surface antigens. nih.gov This approach allows for reproducible results and can be used to identify cell surface antigens affected by common cell preparation methods. nih.gov

Affinity Purification and Target Enrichment Methodologies

The high affinity of biotin for streptavidin is the cornerstone of numerous affinity purification and target enrichment methodologies in biomedical research. genscript.comthermofisher.comsigmaaldrich.com this compound can be used to biotinylate target molecules, enabling their capture using immobilized streptavidin. broadpharm.com

Streptavidin-Agarose/Resin Based Protein Purification

Streptavidin-agarose or streptavidin-resin is a widely used affinity chromatography medium for the one-step purification of biotinylated molecules, including peptides, antibodies, and lectins, from various samples. genscript.comthermofisher.comubpbio.comubpbio.com The purified recombinant streptavidin is covalently coupled to a matrix, typically cross-linked agarose (B213101), optimized for high binding capacity for biotinylated molecules. genscript.comubpbio.comubpbio.com Streptavidin binds four moles of biotin per mole of protein with extremely high affinity. genscript.comubpbio.comubpbio.com Compared to avidin, streptavidin generally exhibits lower non-specific binding. genscript.comubpbio.comubpbio.com

Purification using streptavidin-agarose can be performed in batch mode or using a column. thermofisher.com General guidelines involve washing and equilibrating the resin with an appropriate buffer before use. thermofisher.com Biotinylated proteins can be isolated under native or denaturing conditions, and functional biotinylated protein has been recovered even when using denaturants like guanidine (B92328) HCl or urea. thermofisher.com Samples can include whole cell lysates or culture medium containing secreted biotinylated proteins. thermofisher.com Elution of biotinylated proteins from streptavidin-agarose is challenging due to the strong interaction, often requiring harsh conditions. thermofisher.com However, strategies exist for eluting bound molecules or utilizing cleavable biotinylation reagents to recover the target protein. thermofisher.com Streptavidin-agarose resins are available with varying binding capacities for biotinylated molecules. genscript.comubpbio.comubpbio.comthermofisher.com

Example Data Table: Characteristics of Streptavidin Agarose Resin

CharacteristicValueSource
MatrixSpherical agarose, 4% cross-linked ubpbio.com
Average particle size90 μm (45 - 165 μm) ubpbio.com
LigandStreptavidin ubpbio.com
Number of biotin binding sites per ligand4 ubpbio.com
M.W. of ligandApproximately 54 kDa ubpbio.com
PI of ligand6.52 ubpbio.com
Degree of substitutionApproximately 2 mg streptavidin/ml settled resin ubpbio.com
Total binding capacity> 120 nmol of D-Biotin/ml settled resin genscript.comubpbio.comubpbio.com
Storage solution1X PBS containing 20% ethanol ubpbio.com
Storage conditions2 - 8°C ubpbio.com

Enrichment of Biotinylated Peptides for Proteomics

The enrichment of specific peptide populations is a critical step in many proteomics workflows, particularly for studying post-translational modifications or identifying components of protein complexes. Biotinylation, followed by streptavidin or avidin-based affinity capture, is a widely used method for enriching peptides that have been labeled with biotin. In the context of proteomics, this often involves the biotinylation of proteins or peptides within a sample, followed by enzymatic digestion (if proteins were labeled) and subsequent isolation of the biotinylated peptides using immobilized streptavidin or avidin creative-biolabs.com.

This compound can be utilized to introduce a biotin tag onto peptides or proteins containing primary amine groups, such as lysine (B10760008) residues or the N-terminus. The PFP ester's reactivity with amines allows for efficient labeling broadpharm.comcd-bioparticles.net. Following biotinylation and protein digestion (if applicable), the resulting biotinylated peptides can be selectively captured using streptavidin-coated beads or resins. Non-biotinylated peptides are washed away, and the enriched biotinylated peptides can then be eluted for analysis, typically by mass spectrometry. This enrichment strategy is particularly valuable for targeting low-abundance peptides or those modified in specific contexts, such as in proximity labeling experiments creative-biolabs.com. Optimized workflows involving biotinylation and affinity enrichment have demonstrated improved identification rates of target peptides in complex samples creative-biolabs.com.

Isolation of Nucleic Acid-Protein Complexes

The isolation of nucleic acid-protein complexes is essential for understanding their structure, function, and dynamics. Affinity purification methods employing biotinylation are applicable in this area. While proteins within a complex can be directly biotinylated (for example, using a proximity-dependent biotinylation approach), a biotin handle can also be introduced onto nucleic acid components or other molecules involved in the complex.

This compound can be used to biotinylate amine-modified nucleic acids or proteins within a complex via its reactive PFP ester broadpharm.comcd-bioparticles.net. The resulting biotinylated complexes can then be isolated using streptavidin or avidin immobilized on a solid support, such as magnetic beads or chromatography resins. This allows for the separation of the target complexes from other cellular components. The captured complexes can then be analyzed to identify the constituent proteins and nucleic acids. For instance, studies have demonstrated the use of biotinylated linkers, such as DBCO-PEG4-biotin, in conjunction with click chemistry to tag and purify biological complexes like phage-host complexes using avidin-functionalized magnetic beads. The principle is transferable to nucleic acid-protein complexes, where this compound could serve to introduce the necessary biotin handle onto an amine-modified component of the complex.

High-Throughput Screening and Microarray Technologies

High-throughput screening (HTS) and microarray technologies enable the parallel analysis of thousands of molecular interactions, making them powerful tools in drug discovery, diagnostics, and basic research. Biotinylation plays a significant role in immobilizing biomolecules onto solid surfaces or beads for these applications.

Protein Microarray Fabrication and Analysis

Protein microarrays involve the immobilization of a large number of proteins in a high-density array format on a solid surface, such as a glass slide. These arrays are used to study protein-protein interactions, enzyme-substrate relationships, and protein-ligand binding events. A common method for fabricating protein microarrays is based on the high-affinity interaction between biotin and streptavidin. Streptavidin-coated slides serve as the solid support, and biotinylated proteins are spotted onto the surface, where they are captured through the biotin-streptavidin interaction.

This compound can be used to generate biotinylated protein probes for immobilization on streptavidin-coated protein microarrays. The PFP ester reacts with primary amines on the proteins, effectively labeling them with biotin broadpharm.comcd-bioparticles.net. The PEG spacer can help ensure proper orientation and accessibility of the immobilized proteins for interaction studies. This approach allows for the rapid and oriented immobilization of proteins, which is crucial for maintaining their functional integrity on the microarray surface.

Cell-Based Array Systems

Cell-based array systems involve arranging cells in a patterned format on a substrate for high-throughput analysis of cellular responses to various stimuli or interactions. While the direct use of this compound in creating the cellular pattern itself might be less common, biotinylation can be used in conjunction with cell surface modification or for immobilizing molecules that interact with cells on the array. For example, surfaces can be functionalized with biotinylated molecules to capture cells displaying streptavidin or avidin, or vice versa. Alternatively, biotinylated ligands can be presented on a surface to study cell-surface receptor interactions.

Bead-Based Multiplex Assays

Bead-based multiplex assays utilize sets of microspheres, each encoded with a distinct identifier (e.g., fluorescent dye or size), to simultaneously measure multiple analytes in a single sample. Biotinylation is a key technology in coupling capture molecules (e.g., antibodies, antigens, or nucleic acid probes) to these beads, particularly when using streptavidin-coated beads.

This compound can be used to biotinylate amine-containing capture molecules for subsequent coupling to streptavidin-coated beads. The reaction between the PFP ester and amines on the capture molecule introduces the biotin tag broadpharm.comcd-bioparticles.net. These biotinylated molecules can then be immobilized onto streptavidin-functionalized beads, creating distinct bead populations for multiplex analysis. This allows for the simultaneous capture and detection of multiple targets in applications such as immunoassays, protein interaction studies, or nucleic acid detection. Studies have demonstrated the successful use of biotin-PEG linkers, such as biotin-PEG4-amine and biotin-PEG4-dye conjugates, in the preparation of beads for multiplex assays.

Proximity-Based Assays and Interaction Studies

Proximity-based assays are designed to detect interactions between molecules that occur in close spatial proximity. Biotinylation-based proximity labeling methods, such as BioID (Biotin Identification), have become powerful tools for mapping protein-protein interaction networks and identifying components of cellular structures in living cells. These methods typically involve fusing a promiscuous biotin ligase to a bait protein of interest. Upon addition of biotin, the ligase biotinylates proteins in close proximity to the bait. The biotinylated proteins are then captured using streptavidin affinity purification and identified, usually by mass spectrometry.

Proximity Ligation Assay (PLA) Applications

PLA is a versatile technique for visualizing and quantifying biomolecular interactions with high specificity and sensitivity nih.govresearchgate.net. It has been applied to study protein-protein interactions, protein-nucleic acid interactions, and post-translational modifications in situ nih.govresearchgate.net. The core principle involves bringing oligonucleotide-labeled probes into close proximity through binding to target molecules, followed by enzymatic ligation and amplification of the oligonucleotides nih.gov.

Research indicates the use of biotinylation in conjunction with PLA for detecting molecular interactions. For example, biotin azide (B81097), structurally related to the biotin-PEG portion of this compound, has been employed in RNA-DNA interaction assays (RDIA) where DNA is labeled with EdU and RNA with BrU. Biotin is conjugated to EdU-labeled DNA via click chemistry, and then PLA is performed between an anti-biotin antibody and an anti-BrU antibody nih.gov. This demonstrates a strategy where a biotinylated molecule is used as a bridge or a target for detection within a PLA framework. While direct examples of this compound in traditional PLA were not found, its structure suggests potential utility in similar click chemistry-assisted PLA methods or as a reagent for creating biotinylated probes for PLA.

Protein-Protein Interaction Mapping

Mapping protein-protein interactions (PPIs) is crucial for understanding cellular processes and disease mechanisms biorxiv.orgnih.gov. Various techniques are employed for PPI mapping, including co-immunoprecipitation, yeast two-hybrid, and proximity labeling methods like BioID and APEX nih.govunits.it. Proximity labeling techniques utilize an enzyme fused to a protein of interest (POI) to biotinylate proximal proteins, which are then isolated using streptavidin and identified by mass spectrometry biorxiv.orgnih.govunits.it.

This compound can play a role in PPI mapping, particularly in methods that involve biotinylation for enrichment and detection. While proximity labeling methods like BioID employ a genetically encoded biotin ligase to label proteins in situ nih.govunits.it, exogenous biotinylation reagents are also used in various pull-down and labeling strategies for PPI studies. The PFP ester allows for the conjugation of biotin to primary amine-containing proteins or peptides. This biotinylated molecule can then be used as a probe to identify interacting partners through affinity purification with streptavidin. For example, a bait protein could be biotinylated using this compound and then used to capture interacting proteins from a cell lysate. The resulting complex can be isolated using streptavidin-coated beads, and the interacting partners identified by techniques such as Western blotting or mass spectrometry. The PEG4 linker helps to reduce steric hindrance, improving the efficiency of binding and interaction studies. The biotin tag provides a robust and widely used handle for affinity purification in PPI mapping workflows.

Emerging Roles in PROTAC Research and Degrader Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are a class of small molecules designed to induce the degradation of target proteins medchemexpress.comtargetmol.com. A typical PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase medchemexpress.com. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates ubiquitination of the target protein, marking it for degradation by the proteasome medchemexpress.com. The linker plays a critical role in the efficiency of target protein ubiquitination and subsequent degradation targetmol.com.

This compound is identified as a PEG-based PROTAC linker that can be utilized in the synthesis of PROTAC molecules medchemexpress.com. In the context of PROTAC synthesis, this compound can serve as a component of the linker region or as a handle for incorporating a biotin tag into a PROTAC molecule. The PFP ester can be used to conjugate the linker to an amine-containing ligand targeting either the protein of interest or the E3 ligase. The PEG4 unit provides flexibility and solubility to the linker. The biotin group, while not directly involved in the degradation mechanism, could be used for various purposes in PROTAC research, such as:

Tracking and Quantification: The biotin tag allows for easy detection and quantification of the synthesized PROTAC molecule using streptavidin-based methods.

Cellular Uptake Studies: Biotinylated PROTACs can be tracked within cells using fluorescent streptavidin conjugates.

Pull-down Assays: Biotinylated PROTACs can be used to pull down the target protein, the E3 ligase, or the ternary complex (PROTAC-target protein-E3 ligase) for further analysis.

Immobilization: Biotinylated PROTACs can be immobilized on streptavidin-coated surfaces for high-throughput screening or binding studies.

The use of PEG linkers, including those with biotin modifications, is common in PROTAC synthesis due to their ability to improve solubility, modulate pharmacokinetic properties, and provide optimal spatial orientation between the two ligands for effective ternary complex formation and subsequent degradation targetmol.com.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC30H41F5N4O9S broadpharm.commedchemexpress.com
Molecular Weight728.7 or 728.72 broadpharm.comcreative-biolabs.commedchemexpress.com
Puritytypically ≥95% broadpharm.comcreative-biolabs.com
SolubilityDMSO, DMF, methanol broadpharm.com
Storage Condition-20°C broadpharm.com
ReactivityReacts with primary amines via PFP ester broadpharm.comcenmed.com

Table 2: Related Biotinylated PEG Linkers Mentioned

Compound NameRelevant Application ContextSource
Biotin azide (PEG4 carboxamide-6-azidohexanyl biotin)Click chemistry in PLA nih.gov
Biotin-amido-PEG4-PFP esterPROTAC linker medchemexpress.com
Biotin-PEG4-PFP esterADC linker, PROTAC linker medchemexpress.comfujifilm.com
Biotin-PEG4-alkynePROTAC linker, Click chemistry targetmol.commedchemexpress.com
Biotin-PEG4-NHS esterPROTAC linker medchemexpress.com

Integration of Biotin Eda Peg4 Pfp in Advanced Materials Science and Nanotechnology

Surface Functionalization for Biosensing and Diagnostics

Surface functionalization is a critical step in the development of biosensors and diagnostic devices, enabling the specific capture and detection of target molecules. Biotin-EDA-PEG4-PFP can be used to introduce biotin (B1667282) onto various surfaces, creating a platform for streptavidin-based biorecognition.

Immobilization on Gold and Other Plasmonic Surfaces (e.g., SPR)

Gold and other plasmonic surfaces are widely used in biosensing platforms, such as Surface Plasmon Resonance (SPR). Functionalizing these surfaces with biotin allows for the immobilization of streptavidin, which can then capture biotinylated biomolecules like antibodies or DNA probes. While direct thiol chemistry is often used to functionalize gold surfaces nih.govnih.gov, this compound can be employed to biotinylate surfaces that have been pre-functionalized with amine-containing molecules. This creates a robust link between the surface and the biotin tag. The subsequent high-affinity binding between immobilized streptavidin and biotinylated analytes or probes is a common strategy in SPR and other plasmonic biosensing techniques for detecting molecular interactions. researchgate.netresearchgate.netgoogleapis.com Research has explored the effect of linker chain length on the performance of biotin-functionalized gold nanorods for plasmonic biosensing, indicating the importance of the spacer in optimizing streptavidin binding and signal generation. universiteitleiden.nl

Modification of Polymeric Surfaces for Cell Adhesion and Growth

Modifying polymeric surfaces is essential for controlling cell behavior, including adhesion, spreading, and growth, in tissue engineering and cell-based assays. nih.govresearchgate.net Introducing specific biochemical cues onto these surfaces can mimic the extracellular matrix environment. Polymeric materials can be modified to introduce amine groups onto their surface, which can then react with the PFP ester of this compound. broadpharm.comcenmed.com This process grafts biotin onto the polymer surface. The immobilized biotin can then be used to anchor streptavidin or biotinylated cell adhesion ligands, guiding cell attachment and potentially influencing cell fate. While the provided search results discuss the general principles of polymeric surface modification for cell adhesion nih.govresearchgate.net, the reactivity of this compound with amines makes it a suitable reagent for creating biotinylated polymeric surfaces for such applications.

Coating of Microfluidic Devices for Enhanced Capture

Microfluidic devices offer precise control over fluid handling and are increasingly used in diagnostics and biological research for applications like cell sorting and target molecule capture. Surface functionalization of microfluidic channels is crucial for achieving specific binding and efficient capture. Biotinylation of the internal surfaces of microfluidic devices can create capture regions for streptavidin-conjugated detection molecules or for capturing biotinylated targets from a sample flow. The PFP ester of this compound can react with amine-functionalized microfluidic channel surfaces, enabling the covalent attachment of biotin. broadpharm.comcenmed.com This biotinylated surface can then facilitate enhanced capture efficiency through the high-affinity biotin-streptavidin interaction. The use of EDA-modification and PFP-coupling chemistry has been noted in the context of functionalizing surfaces within microfluidic systems for biosensing applications. tu-darmstadt.de

Nanoparticle Functionalization for Research Applications

Functionalizing nanoparticles with specific molecules is a key strategy in nanotechnology for developing probes, contrast agents, and targeted delivery systems for research purposes. This compound can be used to biotinylate various types of nanoparticles, enabling their interaction with streptavidin or other biotinylated entities.

Biotinylation of Liposomal and Polymeric Nanoparticles

Liposomal and polymeric nanoparticles are versatile platforms for encapsulation and delivery in research. Biotinylating these nanoparticles allows for their targeting to streptavidin-coated surfaces or cells, or for conjugation with streptavidin-labeled biomolecules. Biotinylated liposomes, often containing PEG-biotin lipids, can be conjugated non-covalently with streptavidin for various in vitro and in vivo research applications. encapsula.com Similarly, polymeric nanoparticles can be functionalized with biotin, enabling antibody-mediated cell membrane labeling through a streptavidin bridge. researchgate.net this compound can be used to biotinylate liposomes or polymeric nanoparticles that present amine groups on their surface, providing a stable and accessible biotin handle for subsequent conjugation or targeting via streptavidin.

Quantum Dot and Gold Nanoparticle Conjugation

Quantum dots (QDs) and gold nanoparticles (AuNPs) are widely used in bioimaging and biosensing due to their unique optical and electronic properties. Biotinylation of QDs and AuNPs allows for their conjugation with streptavidin-labeled proteins or antibodies, creating highly specific probes for detection and imaging. Biotinylated gold nanoparticles are available and specifically engineered for optimal streptavidin binding. nn-labs.comnanocs.net These biotin-functionalized AuNPs can be used as probes in various applications, including lateral flow assays. abcam.com Similarly, biotin-functionalized luminescent quantum dots can be conjugated with streptavidin or streptavidin-fusion proteins for applications such as cell surface receptor labeling and toxin detection. cd-bioparticles.comnih.gov this compound can be utilized to introduce biotin onto the surface of QDs or AuNPs that have been modified to contain amine groups, facilitating their conjugation with streptavidin-conjugated biomolecules for targeted research applications.

Application in Targeted Nanomedicine Research (focus on targeting mechanisms)

In targeted nanomedicine, this compound is employed to functionalize nanoparticles, liposomes, or other nanocarriers for specific delivery to biotin-overexpressing cells, such as certain cancer cells nih.govnih.gov. The targeting mechanism primarily relies on the high-affinity binding between biotin and biotin receptors or transporters present on the surface of target cells nih.govnih.gov.

While biotin uptake can occur via the sodium-dependent multivitamin transporter (SMVT), studies suggest that the mechanism for biotin conjugates, where the carboxylic acid of biotin is modified, may involve other pathways or yet-to-be-identified receptors nih.govnih.gov. Research in this area focuses on understanding how the conjugation of molecules to biotin affects its interaction with cellular uptake mechanisms and optimizing linker design to enhance targeted delivery efficiency nih.govnih.gov. For instance, biotin-conjugated nanoparticles have shown reduced cell viability in cancer cells compared to the free drug, indicating successful targeted delivery nih.gov.

Hydrogel and Biomaterial Modification

This compound is a valuable tool for modifying hydrogels and other biomaterials, enabling the creation of sophisticated matrices for tissue engineering, cell culture, and controlled release applications.

Incorporation into Biocompatible Scaffolds

The PFP ester group of this compound can react with amine groups present in biocompatible polymers or scaffolds, covalently attaching the biotin moiety. This biotinylation allows for the subsequent immobilization of avidin (B1170675) or streptavidin, which can then serve as anchoring points for biotinylated biomolecules, growth factors, or cells. This approach facilitates the creation of functionalized scaffolds that can mimic the native cellular environment and promote desired biological responses.

Engineering for Controlled Release Systems (focus on material engineering)

Biotin-avidin interaction can be leveraged in the design of controlled release systems using materials modified with this compound. By incorporating biotinylated molecules (e.g., drugs, proteins) into an avidin-functionalized hydrogel or scaffold, their release can be controlled through the reversible or irreversible nature of the biotin-avidin bond or by the degradation of the material itself nih.gov. Material engineering plays a crucial role here, involving the tuning of crosslinking density, degradation rates, and the concentration of biotin and avidin to achieve desired release profiles nih.gov. Studies have shown that increasing the degree of biotinylation in hydrogels can affect their swelling properties and, consequently, the release kinetics of encapsulated substances nih.gov.

Surface Patterning for Cell Culture Substrates

This compound can be used to create patterned surfaces for controlled cell culture. By selectively immobilizing biotin onto a substrate using techniques like microcontact printing, and then binding avidin or streptavidin, specific regions can be created that promote cell adhesion or repel it when combined with non-fouling areas harvard.edu. This allows for the precise control of cell placement, shape, and function, which is essential for studying cell behavior, tissue engineering, and developing biosensors harvard.edu. The ability to pattern surfaces with biological ligands at defined locations is critical for various biological assays and fundamental cell biology studies harvard.edu.

Compound Information and PubChem CIDs

Compound NamePubChem CID
This compoundNot available (Specific linker, CID for components provided)
Biotin171548 dsmz.deguidetopharmacology.orgciteab.comflybase.org
Ethylenediamine (B42938) (EDA)3301 wikipedia.orgfishersci.nofishersci.fiatamanchemicals.com
Tetraethylene glycol (PEG4)8200 fishersci.cacenmed.comthegoodscentscompany.com
Pentafluorophenol (B44920) (PFP)13041 wikipedia.orgfishersci.cafishersci.co.uknih.gov

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC30H41F5N4O9S broadpharm.comcd-bioparticles.netmedchemexpress.com
Molecular Weight728.7 g/mol broadpharm.comcd-bioparticles.netmedchemexpress.comcreative-biolabs.com
Purity≥95% broadpharm.comaxispharm.comcd-bioparticles.netcreative-biolabs.com
SolubilityDMSO, DMF, methanol broadpharm.com
Storage Condition-20°C broadpharm.comcd-bioparticles.netbiochempeg.com
Reactive GroupPentafluorophenyl (PFP) ester broadpharm.comcd-bioparticles.net
Affinity LigandBiotin broadpharm.comaxispharm.combroadpharm.com
SpacerTetraethylene glycol (PEG4) broadpharm.com
LinkerEthylenediamine (EDA) broadpharm.com

Detailed Research Findings (Examples from Search Results)

this compound is described as a bifunctional PEG linker with an activated PFP ester for reaction with amines and a biotin group for affinity applications broadpharm.com.

The PFP ester is noted to react easily with amines to form amides under mild conditions broadpharm.comcd-bioparticles.net.

Biotin PEG linkers, in general, are highlighted for their ability to enhance solubility, stability, and bioavailability of conjugated molecules and are useful in drug delivery, diagnostics, and research axispharm.com.

Research on biotin conjugates in targeted drug delivery indicates that while SMVT is a major biotin transporter, the uptake mechanism for biotin conjugates might involve other pathways due to the modification of the biotin carboxylic acid group nih.govnih.gov.

Studies on hydrogels show that increasing biotinylation can lead to decreased swelling ratios, suggesting increased crosslinking through biotin-avidin interactions nih.gov. This impacts the controlled release properties of the hydrogel nih.gov.

Soft lithography techniques, which can be used with biotinylated surfaces, allow for patterning proteins and cells, demonstrating control over surface chemistry and cellular environment for cell culture studies harvard.edu.

This article has focused solely on the chemical compound this compound and its integration into advanced materials science and nanotechnology, specifically in targeted nanomedicine research (targeting mechanisms), hydrogel and biomaterial modification (incorporation into scaffolds, controlled release engineering, and surface patterning for cell culture substrates), based on the provided outline and search results.

Comparative Analysis and Methodological Improvements for Biotin Eda Peg4 Pfp

Comparison with Other Biotinylation Reagents

Biotinylation, the process of attaching biotin (B1667282) to molecules, is a widely used technique in molecular biology and biochemistry, primarily due to the high affinity of biotin for avidin (B1170675) and streptavidin qyaobio.comtandfonline.comnih.govsigmaaldrich.compromegaconnections.comupenn.edu. Various reagents are employed for this purpose, with NHS esters and maleimides being among the most common. Biotin-EDA-PEG4-PFP, utilizing a PFP ester, offers distinct characteristics compared to these alternatives.

Advantages and Disadvantages Relative to NHS Esters and Maleimides

Biotinylation reagents typically target specific functional groups on biomolecules. NHS esters and PFP esters are primarily amine-reactive, conjugating with primary amines found in lysine (B10760008) residues and the N-terminus of proteins bpsbioscience.comthermofisher.comfishersci.secephamls.comgbiosciences.comthermofisher.com. Maleimides, in contrast, are thiol-reactive, targeting free sulfhydryl groups, such as those in cysteine residues windows.netiris-biotech.de.

A key advantage of PFP esters, including the one in this compound, over NHS esters is their generally higher reactivity towards amines and their reduced susceptibility to hydrolysis in aqueous solutions bpsbioscience.comthermofisher.comfishersci.secephamls.comiris-biotech.deresearchgate.netiris-biotech.deiris-biotech.denih.govnih.gov. This enhanced hydrolytic stability can lead to more efficient conjugation reactions, as less reagent is lost to hydrolysis during the reaction period thermofisher.com. NHS esters are known to hydrolyze rapidly in water, particularly at higher pH, with half-lives measured in hours at pH 7 and minutes at pH 9 gbiosciences.comresearchgate.netthermofisher.comgbiosciences.com.

However, PFP esters can be more hydrophobic than their NHS counterparts researchgate.net. This might necessitate the use of organic co-solvents like DMSO or DMF to initially dissolve the reagent before adding it to the aqueous reaction buffer thermofisher.comcephamls.comthermofisher.comwindows.net. This compound incorporates a PEG4 spacer, which helps to counteract the hydrophobicity introduced by the PFP group and improve the solubility of the reagent and the resulting conjugates in aqueous environments axispharm.comqyaobio.comthermofisher.com.

Maleimides offer specificity towards thiol groups, which can be advantageous for site-specific labeling if free cysteines are available or introduced into the target molecule iris-biotech.denih.gov. However, the selectivity of maleimides for thiols over amines is pH-dependent, and at higher pH, reactions with amines can occur, leading to non-specific labeling nih.gov. Additionally, the thioether bond formed by maleimide (B117702) conjugation can be reversible under certain conditions, such as thiol-exchange reactions iris-biotech.denih.gov. PFP esters form stable, irreversible amide bonds with amines xinyanbm.comfishersci.secephamls.com.

Evaluation of Labeling Efficiency and Specificity Across Reagents

Labeling efficiency and specificity are critical parameters in bioconjugation. The efficiency of amine-reactive reagents like this compound depends on factors such as the number and accessibility of primary amines on the target molecule, reagent concentration, reaction pH, temperature, and incubation time thermofisher.commesoscale.comnih.gov. The higher reactivity and lower hydrolysis rate of PFP esters compared to NHS esters can contribute to higher labeling efficiency under similar conditions thermofisher.com.

Specificity for amine-reactive reagents primarily relates to their reaction with primary amines (lysine side chains and N-termini). The distribution of lysine residues on a protein's surface influences the potential sites of biotinylation. While amine-reactive reagents generally target all available primary amines, studies have shown that the choice of activated ester can influence labeling patterns. For instance, PFP esters have demonstrated preferential labeling of certain sites, such as the light chain of antibodies, compared to NHS esters, which can impact the functional properties of the conjugate nih.gov. This suggests that beyond just reacting with available amines, the specific activated ester chemistry can introduce a degree of site selectivity.

Maleimide reagents offer a different kind of specificity by targeting thiols. If a protein has a limited number of accessible free cysteines, maleimide chemistry can enable more controlled, site-specific conjugation compared to the more widespread labeling that can occur with amine-reactive reagents on lysine-rich proteins iris-biotech.denih.gov. However, non-specific reactions with amines at higher pH can reduce this specificity nih.gov.

Stability and Storage Considerations in Context of Other Activated Esters

The stability of biotinylation reagents during storage and reaction is crucial for reproducible labeling. Activated esters are susceptible to hydrolysis, which renders them inactive for conjugation. NHS esters are particularly prone to hydrolysis in the presence of moisture and in aqueous solutions, necessitating storage with desiccant and careful handling to avoid exposure to humidity thermofisher.comgbiosciences.comthermofisher.comgbiosciences.com. Their reactivity decreases significantly in aqueous buffers over time, especially at alkaline pH researchgate.netthermofisher.comgbiosciences.com.

PFP esters are reported to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters thermofisher.comiris-biotech.deresearchgate.netnih.gov. This increased hydrolytic stability contributes to their more efficient reaction profile. This compound, containing a PFP ester, is expected to exhibit better stability in aqueous reaction buffers than a comparable NHS ester reagent. However, like other activated esters, PFP esters are still moisture-sensitive and should be stored desiccated at low temperatures (e.g., 4°C or -20°C) to maintain their reactivity over longer periods thermofisher.comwindows.netiris-biotech.dechemodex.commedchemexpress.com. Preparing fresh solutions of the reagent immediately before use is generally recommended to ensure optimal reactivity thermofisher.com.

Maleimide reagents are also subject to hydrolysis, although the maleimide group is generally considered more stable than the PFP-ester group. However, maleimide hydrolysis becomes more significant at pH values above 7.5, leading to loss of specificity for sulfhydryls windows.netiris-biotech.de.

Strategies for Enhancing Bioconjugation Yield and Purity

Achieving high yield and purity of the biotinylated conjugate is essential for downstream applications. Several factors influence these outcomes when using reagents like this compound.

Optimization of Reagent-to-Target Ratios

Optimization studies are typically performed to determine the optimal reagent-to-target ratio that yields the desired DOL without compromising the activity or properties of the target molecule mesoscale.comnih.govmesoscale.comfortislife.com. This often involves testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1, 100:1) and assessing the DOL and functional activity of the resulting conjugates nih.govmesoscale.com. The optimal ratio can vary depending on the specific target molecule, its concentration, the reaction conditions, and the desired application thermofisher.commesoscale.comnih.govfortislife.com. For instance, a 10:1 biotin to protein ratio has been reported as optimal for many assays using Sulfo-NHS-LC-Biotin mesoscale.com.

The concentration of both the reagent and the target molecule, as well as the reaction time and temperature, also play a role in the efficiency of the conjugation reaction thermofisher.commesoscale.comnih.gov. Reactions are often carried out at slightly alkaline pH (pH 7-9) to facilitate the reaction with amines thermofisher.comfishersci.secephamls.comgbiosciences.comthermofisher.com.

Purification Techniques for Biotinylated Conjugates

After the biotinylation reaction, it is crucial to remove excess, unreacted biotinylation reagent and any reaction byproducts to obtain a pure biotinylated conjugate. This is typically achieved through various purification techniques.

Affinity chromatography is a widely used method for purifying biotinylated molecules, leveraging the strong interaction between biotin and streptavidin or avidin tandfonline.comnih.govsigmaaldrich.compromegaconnections.comupenn.eduthermofisher.com. The biotinylated conjugate is incubated with an immobilized form of streptavidin or avidin (e.g., on agarose (B213101) beads or magnetic particles), allowing the biotinylated molecules to bind while unlabeled molecules and excess reagent are washed away tandfonline.comsigmaaldrich.comthermofisher.comthermofisher.comsigmaaldrich.com. Elution of the bound biotinylated conjugate can be challenging due to the extremely high affinity of the biotin-streptavidin interaction (KD = 10-14–10-15 M) tandfonline.compromegaconnections.comupenn.edu. Harsh, denaturing conditions, such as low pH buffers (e.g., 0.1 M glycine (B1666218) at pH 2.5-3) or high concentrations of denaturants (e.g., 8 M Guanidine (B92328)•HCl), are often required for elution from traditional streptavidin or avidin resins, which can potentially damage the delicate structure and function of the purified molecule tandfonline.comnih.govpromegaconnections.com.

To address the challenge of harsh elution conditions, modified avidin resins (e.g., SoftLink™ Soft Release Avidin resin) that allow elution under milder, non-denaturing conditions (e.g., with free biotin) have been developed promegaconnections.com. Alternatively, using cleavable biotinylation reagents that contain a bond that can be broken under specific conditions (e.g., disulfide bonds cleavable by reducing agents like DTT) allows for the release of the biotinylated molecule from the affinity matrix thermofisher.com.

Other purification techniques can also be employed, depending on the nature and scale of the biotinylation reaction and the target molecule. These include:

Dialysis: Effective for removing small, unreacted reagents by diffusion across a semipermeable membrane thermofisher.comwindows.net.

Size exclusion chromatography (Desalting): Separates molecules based on size, allowing the removal of smaller reagents and byproducts from larger biotinylated conjugates thermofisher.comthermofisher.commesoscale.com.

HPLC: Can be used for higher resolution separation and purification of biotinylated peptides and nucleic acids thermofisher.com.

PAGE: Polyacrylamide gel electrophoresis can be used for analytical separation and purification of biotinylated nucleic acids thermofisher.com.

The choice of purification method depends on the specific properties of the biotinylated molecule, the scale of the reaction, and the required purity for the downstream application. Removal of free biotinylation reagent is particularly important, as excess free biotin can compete with the biotinylated conjugate for binding sites on streptavidin or avidin, reducing the efficiency of affinity-based detection or purification thermofisher.com.

Table 1: Comparison of Amine-Reactive Biotinylation Reagents

FeatureNHS EstersPFP Esters (e.g., in this compound)
Reactivity towards AminesEfficientGenerally higher reactivity bpsbioscience.comfishersci.secephamls.com
Hydrolytic StabilityLow; rapid hydrolysis in water gbiosciences.comresearchgate.netthermofisher.comgbiosciences.comHigher; less susceptible to hydrolysis thermofisher.comiris-biotech.deresearchgate.netnih.gov
Solubility in WaterOften require organic co-solvents thermofisher.comOften require organic co-solvents; PEG can improve solubility axispharm.comthermofisher.comcephamls.comwindows.net
Bond FormedStable amide bondStable amide bond xinyanbm.comfishersci.secephamls.com
StorageDesiccated, 4°C; moisture sensitive thermofisher.comgbiosciences.comthermofisher.comgbiosciences.comDesiccated, low temperature; moisture sensitive thermofisher.comwindows.netiris-biotech.dechemodex.commedchemexpress.com

Table 2: Common Purification Techniques for Biotinylated Conjugates

TechniquePrinciple of SeparationAdvantagesDisadvantagesApplicable Molecules
Affinity Chromatography (Streptavidin/Avidin)Specific binding to biotinHigh specificity and enrichment tandfonline.comsigmaaldrich.comupenn.eduOften requires harsh elution conditions tandfonline.comnih.govpromegaconnections.comProteins, peptides, nucleic acids tandfonline.comnih.govbiocompare.com
DialysisSize exclusion (small molecules)Simple, gentleSlow, not suitable for separating molecules of similar sizeProteins, larger peptides, nucleic acids
Size Exclusion ChromatographySize separationGentle, can remove salts and small molecules thermofisher.comthermofisher.commesoscale.comLimited resolution for molecules of similar sizeProteins, peptides, nucleic acids thermofisher.com
HPLCHigh-resolution chromatographyHigh purityCan be denaturing for some biomoleculesPeptides, nucleic acids thermofisher.com
PAGESize and charge separation in gelAnalytical and preparative separationCan be denaturingNucleic acids thermofisher.com

Minimizing Non-Specific Labeling and Hydrolysis

Minimizing non-specific labeling and hydrolysis are critical considerations in biotinylation reactions to ensure the specificity and efficiency of the conjugation. This compound, featuring a PFP ester, offers advantages in this regard compared to other activated esters like N-hydroxysuccinimide (NHS) esters. PFP esters are reported to be less susceptible to hydrolysis than NHS esters, which can lead to more efficient conjugation reactions, particularly in aqueous environments where water can compete with the amine target for reaction with the activated ester.

To minimize non-specific labeling, particularly the reaction of the PFP ester with unintended nucleophiles, careful control of reaction conditions is essential. One key strategy involves avoiding buffers that contain primary amines, such as Tris or glycine, as these will compete with the intended target molecule for reaction with the PFP ester. Exchanging the protein sample into an amine-free buffer, such as phosphate-buffered saline (PBS), before the biotinylation reaction is a recommended practice.

Furthermore, the moisture sensitivity of this compound necessitates dissolving the reagent immediately before use. Preparing stock solutions for storage is not advised due to the potential for hydrolysis of the PFP moiety over time, which renders it non-reactive. Using only a small amount of the reagent at a time helps to mitigate the impact of hydrolysis on reaction efficiency. Following the conjugation, unreacted this compound can be effectively removed through size exclusion techniques like dialysis or desalting columns, further purifying the biotinylated product and reducing potential sources of non-specific interactions in downstream applications.

While specific quantitative data on the reduced hydrolysis and non-specific labeling of this compound compared to other biotinylation reagents was not extensively detailed in the search results, the inherent chemical properties of PFP esters and the recommended handling procedures highlight the strategies employed to minimize these issues.

Automation and High-Throughput Biotinylation Methodologies

The application of biotinylation reagents like this compound is increasingly integrated into automated and high-throughput methodologies, particularly in proteomics and other large-scale biological studies. While the search results discuss automated biotinylation workflows in a general context rather than specifically detailing the use of this compound within them, the principles and benefits are directly applicable to the use of such reagents.

Automated biotinylation sample preparation workflows have demonstrated the ability to achieve comprehensive protein and peptide coverage with excellent reproducibility and high-throughput capabilities. These systems can effectively handle large numbers of samples, significantly reducing the manual labor and time associated with traditional multi-day protocols. A typical manual biotinylation proteomics workflow, involving enrichment, washing, elution, digestion, and clean-up, can take up to three days and is prone to human error, making scale-up challenging.

Robotic systems are central to large-scale automated biotinylation. These systems can automate steps such as reagent addition, mixing, incubation, and washing, ensuring consistency and reducing variability between samples. Automated workflows have shown slightly lower detergent residue compared to manual workflows, indicating improved sample cleanliness. The high-throughput capability provided by automation leads to increased identification of biotinylated molecules and improved reproducibility of results.

Robotic Systems for Large-Scale Labeling

Robotic systems designed for liquid handling and sample processing are instrumental in implementing large-scale biotinylation. These platforms can be programmed to execute complex multi-step protocols, such as those required for protein biotinylation and subsequent enrichment. The precision and accuracy of robotic pipetting minimize errors and improve the consistency of labeling efficiency across numerous samples. While specific examples of robotic systems explicitly utilizing this compound were not detailed, the general principles of automated biotinylation workflows apply. These systems facilitate the rapid and reproducible application of biotinylation reagents to protein lysates or other biomolecule mixtures in formats such as 96-well plates, enabling high-throughput processing.

Microfluidic Platforms for Miniaturized Bioconjugation

Microfluidic platforms represent another avenue for the miniaturization and automation of bioconjugation reactions, including biotinylation. These systems manipulate small fluid volumes within microchannels, offering advantages such as reduced reagent consumption, faster reaction times due to shorter diffusion distances, and potential for integrated sample processing steps. Immunoassays involving biotinylated molecules can be performed using microfluidics devices. While the search results did not provide specific examples of this compound being used in microfluidic platforms, the compound's properties, including its solubility due to the PEG linker and the reactivity of the PFP ester with amines, make it potentially suitable for such miniaturized bioconjugation applications. The controlled environment and precise liquid handling capabilities of microfluidic devices could potentially offer further control over reaction conditions, potentially influencing labeling efficiency and minimizing side reactions in small-scale biotinylation.

Future Directions in this compound Reagent Design

Future directions in the design of biotinylation reagents, including those based on the this compound scaffold, are likely to focus on enhancing their specificity, efficiency, and applicability in increasingly complex biological systems and high-throughput workflows. The modular nature of linkers like this compound, comprising a biotin handle, a PEG spacer, and a reactive group, allows for modifications to tailor their properties.

One area of future development could involve exploring alternative or modified activated esters with even greater stability against hydrolysis or enhanced reactivity towards specific amine environments. While PFP esters offer improved stability over NHS esters, further refinements could be beneficial for reactions in challenging conditions.

Modifications to the PEG spacer length and architecture could also be explored to optimize the distance between the biotin tag and the labeled molecule, potentially influencing the accessibility of the biotinylated target to streptavidin or avidin for enrichment or detection. wikipedia.org Different PEG lengths or branched PEG structures might offer altered solubility or reduced steric hindrance. wikipedia.org

Furthermore, the integration of cleavable elements within the linker could provide options for releasing the biotinylated molecule from streptavidin affinity matrices under milder conditions than the commonly used harsh elution buffers, which can sometimes denature or damage the target molecule. While the current this compound is described as forming stable, irreversible amide bonds, the development of cleavable versions could expand its utility.

Considering the increasing use in automated and high-throughput systems, future reagent design might also focus on properties that are particularly advantageous in these formats, such as improved solubility in a wider range of buffers compatible with robotic systems or reduced propensity for aggregation. The development of biotinylation reagents optimized for specific microfluidic environments could also be a future direction.

Challenges, Limitations, and Future Perspectives in Biotin Eda Peg4 Pfp Research

Addressing Challenges in Complex Biological Systems

The intricate environment of biological systems presents significant obstacles to achieving clean, specific labeling with biotin-based reagents. Endogenous molecules and non-specific interactions can lead to confounding results, necessitating careful experimental design and optimization.

Overcoming Endogenous Biotin (B1667282) Interference

A significant challenge in any biotin-based detection system is the presence of endogenous biotin. nih.govmyadlm.orgmlo-online.comnih.govresearchgate.net Biotin, or vitamin B7, is an essential coenzyme for several carboxylase enzymes involved in critical metabolic pathways like fatty acid synthesis and gluconeogenesis. nih.govresearchgate.netbroadpharm.comnih.gov These biotinylated enzymes are present in various cellular compartments and tissues, with particularly high levels in the liver, kidney, heart, brain, and lung. bio-techne.com This naturally occurring biotin can compete with biotinylated probes like Biotin-EDA-PEG4-PFP for binding sites on streptavidin or avidin (B1170675), leading to false-positive signals or a reduction in assay sensitivity. nih.govmyadlm.orgmlo-online.comnih.gov

The problem is exacerbated by the increasing use of high-dose biotin supplements, which can dramatically elevate biotin levels in biological samples and interfere with diagnostic immunoassays. myadlm.orgmlo-online.comresearchgate.net The direction of this interference depends on the assay format; in competitive assays, excess biotin can lead to falsely high results, while in sandwich assays, it can cause falsely low readings. myadlm.orgmdpi.com

Several strategies can be employed to mitigate this interference:

Biotin Depletion: Pre-treating samples with streptavidin-coated beads or other affinity matrices can remove free endogenous biotin. mdpi.comclpmag.com

Blocking Steps: Incubating tissues or cells with an excess of avidin followed by a biotin block can saturate endogenous biotin binding sites before the application of the biotinylated probe. bio-techne.com

Assay Design: Utilizing biotin-free detection systems, such as those based on digoxigenin (B1670575) (DIG) or fluorescein (B123965) isothiocyanate (FITC) and their respective antibodies, can circumvent the issue entirely. nih.govmdpi.comrevvity.com

Sample Dilution: Serially diluting the sample can reduce the concentration of interfering biotin, although this may also impact the detection of low-abundance targets. myadlm.orgacs.org

Strategies for Minimizing Non-Specific Binding in in vitro and in vivo-like Environments

Non-specific binding, where the probe adheres to unintended molecules or surfaces, is a common source of high background and false positives in immunoassays and other applications. bio-techne.comrockland.come-proteins.com For biotin-based reagents, this can be attributed to several factors. Avidin, a glycoprotein (B1211001) from egg white, has a high isoelectric point and carbohydrate moieties that contribute to non-specific interactions. acs.orgrockland.com While streptavidin, derived from Streptomyces avidinii, is not glycosylated and has a more neutral pI, which generally results in lower non-specific binding, it can still present challenges. mdpi.comacs.orgrockland.com The RYD sequence within streptavidin can also lead to non-relevant binding. e-proteins.com

The pentafluorophenyl (PFP) ester of this compound is designed to react with primary amines. broadpharm.comcenmed.com However, the random nature of this chemical labeling can lead to the attachment of biotin to multiple sites on a protein, which might cause steric hindrance or interfere with the protein's function. creative-diagnostics.com

To minimize non-specific binding, researchers can implement several strategies:

StrategyDescriptionKey Considerations
Blocking Buffers Pre-incubation with protein solutions like bovine serum albumin (BSA) or normal serum to block reactive sites. bio-techne.comAvoid buffers containing biotin, such as fetal bovine serum (FBS) or nonfat dry milk, in later steps. rockland.com
Increased Buffer Stringency Increasing the salt concentration (e.g., ~0.5 M NaCl) or adding detergents (e.g., Tween-20) to wash buffers. rockland.comresearchgate.netMust be optimized to avoid disrupting the specific interaction of interest. researchgate.net
Choice of Avidin/Streptavidin Using streptavidin or deglycosylated avidin (like NeutrAvidin) to reduce charge- and carbohydrate-based non-specific binding. acs.orgrockland.comnih.govStreptavidin is generally preferred over avidin for its lower non-specific binding. rockland.com
Biotin Wash After binding the biotinylated molecule to streptavidin beads, a wash with a biotin solution can block any remaining unoccupied streptavidin sites. researchgate.netThis prevents naturally biotinylated proteins in the lysate from binding to the beads. researchgate.net
Optimizing Reaction Conditions Carefully controlling reactant concentrations and reaction times during the PFP ester conjugation step can help minimize the degree of non-specific labeling. creative-diagnostics.comThis can reduce potential steric hindrance and functional interference. creative-diagnostics.com

Integration with Multi-Modal Research Platforms

The true power of this compound is realized when it is integrated into broader research platforms that combine multiple technologies for a more comprehensive understanding of biological systems.

Combination with Click Chemistry and Bioorthogonal Reactions

Click chemistry, a class of reactions that are rapid, high-yielding, and biocompatible, is a natural partner for biotinylation strategies. nih.govmdpi.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov A typical bioorthogonal labeling strategy involves two steps: first, a biomolecule is metabolically labeled with a "handle" like an azide (B81097) or alkyne group. acs.orgdiva-portal.org Second, a probe molecule, which could be this compound modified with the complementary functional group (e.g., an azide to react with an alkyne-labeled protein), is introduced. diva-portal.org

This combination allows for highly specific, covalent labeling that is independent of the biotin-streptavidin interaction itself. For instance, a protein could be tagged with an azide, which is then "clicked" with an alkyne-modified this compound. This biotinylated protein can then be used for affinity purification or detection. This approach has been used to create biotinylated contrast agents for imaging and to label oligonucleotides and peptides. nih.govmdpi.comacs.org The development of multiple, mutually orthogonal click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), further expands the capacity for multi-labeling experiments. acs.orgnih.gov

Advanced Imaging Modalities

This compound serves as a critical linker for attaching imaging agents to targeted biomolecules. The integration of biotinylation with advanced imaging techniques enables the visualization of molecular processes in vitro and in vivo. Click chemistry is often employed to construct these multimodal imaging probes. nih.gov For example, a single precursor molecule can be functionalized with an azide. Then, through click chemistry, various alkyne-containing imaging moieties—such as chelates for MRI or PET radiometals, or near-infrared (NIR) dyes for optical imaging—can be attached. researchgate.net

By conjugating these imaging agents to a biotinylated targeting vector via the PEG linker, researchers can achieve signal amplification and enhanced sensitivity. The biotin tag allows for a secondary detection step using fluorescently-labeled streptavidin, which delivers multiple fluorophores to a single target, boosting the signal. nih.gov This strategy is valuable for a range of applications, from quantifying cell surface receptors to developing targeted contrast agents for molecular MRI. rockland.comnih.gov

Emerging Applications and Unexplored Research Avenues

The unique architecture of this compound, combining a high-affinity biotin tag, a flexible hydrophilic PEG4 spacer, and a reactive PFP ester, positions it as a valuable tool for advancing biotechnological frontiers. Research is actively moving beyond conventional biotinylation into more sophisticated applications that leverage the specific properties of this and similar reagents. Emerging areas of focus include high-resolution single-molecule analysis and the creation of environmentally sensitive "smart" probes for diagnostics and cellular imaging.

Single-Molecule Biotinylation and Analysis

The ability to tether individual biomolecules to surfaces or probes is fundamental for single-molecule studies, such as those employing atomic force microscopy (AFM) and optical tweezers. Biotin-PEG linkers are instrumental in this field due to the robust and specific interaction between biotin and streptavidin, which serves as a reliable molecular anchor.

One of the primary challenges in single-molecule force spectroscopy (SMFS) is the need for a flexible linker that orients the molecule of interest for proper interaction while exhibiting predictable elastic behavior. nih.gov The PEG component of reagents like this compound provides a flexible tether, which can reduce steric hindrance during protein binding and allow for the free rotation of the biotin moiety to ensure efficient binding to avidin or streptavidin. researchgate.netjove.comntu.edu.sg This is crucial for obtaining clear and reproducible measurements of interaction forces. mdpi.com

However, the use of PEG linkers in high-force SMFS presents limitations. At elevated forces (e.g., around 300 pN), PEG can undergo a conformational change from trans-gauche to all-trans, which alters its elastic properties. nih.govacs.orgnih.govlmu.de This transition can complicate the analysis of force-extension curves and obscure the unfolding events of the protein being studied. acs.orgnih.govlmu.de To address this, some researchers are exploring alternative linkers, such as elastin-like polypeptides (ELPs), which offer more uniform elastic properties across a wider range of forces. acs.orgnih.govlmu.de

Despite this limitation, biotin-PEG linkers remain central to many single-molecule techniques. In single-molecule pull-down (SiMPull) assays, for instance, surfaces are coated with biotinylated PEG linkers to capture target proteins from cell lysates for quantitative analysis, such as determining phosphorylation levels. jove.comntu.edu.sgunm.edu The spacing of these linkers is critical to prevent steric hindrance between captured molecules. jove.comntu.edu.sg

Research Findings in Single-Molecule Analysis with Biotin-PEG Linkers

Application Key Finding Limitation/Challenge Noted Reference
Single-Molecule Force Spectroscopy (SMFS) The biotin-avidin interaction is a model system for SMFS, with unbinding forces measured around 89 ± 13 pN. mdpi.com The PEG linker allows for specific binding and orientation. researchgate.net At high forces, the elastic response of PEG linkers becomes ambiguous, complicating data interpretation. acs.orgnih.govlmu.de researchgate.netmdpi.comacs.orgnih.govlmu.de
Single-Molecule Pull-Down (SiMPull) Biotinylated PEG-coated surfaces effectively capture proteins for quantitative analysis of post-translational modifications. jove.comntu.edu.sg Steric hindrance between captured antibodies or proteins needs to be considered and can require correction factors. unm.edu jove.comntu.edu.sgunm.edu

This table is generated based on research findings for biotin-PEG linkers in general, as specific data for this compound in these applications is not available.

Development of Smart Biotinylated Probes

A significant and expanding area of research is the development of "smart" or "activatable" probes that utilize biotin for targeting but remain quiescent until they encounter a specific stimulus within a biological system. This approach dramatically improves the signal-to-noise ratio for imaging and diagnostic applications. nih.gov The PFP ester of this compound is well-suited for conjugating biotin to probe scaffolds that contain primary amine handles.

These smart probes are designed to respond to various triggers characteristic of specific microenvironments, such as those found in tumors. These stimuli can include:

Enzymatic Activity: Probes can be designed to be "turned on" by enzymes that are overexpressed in cancer cells, such as carboxylesterases (CES) or legumain. researchgate.netthno.org

Redox Environment: The high concentration of glutathione (B108866) (GSH) in cancer cells can be exploited to activate probes, triggering the release of a fluorophore or drug. thno.org

Reactive Oxygen Species (ROS): Probes that respond to molecules like hydrogen peroxide (H₂O₂), which are often elevated in tumor microenvironments, have been developed for early cancer diagnosis. mdpi.com

The biotin moiety serves as a targeting ligand, guiding the probe to cancer cells that overexpress the biotin receptor (vitamin H receptor). researchgate.netthno.orgmdpi.comacs.org This dual-targeting strategy—recognition of a cell surface receptor followed by activation by an intracellular stimulus—enhances specificity and diagnostic accuracy. thno.org For example, a near-infrared (NIR) probe can be designed to be self-quenched in a nanoparticle formulation and targeted to HepG2 liver cancer cells via biotin. Once endocytosed, intracellular CES cleaves the probe, turning on its fluorescence for imaging. thno.org

Examples of Stimuli-Responsive Biotinylated Probes

Probe Type Stimulus for Activation Targeting Moiety Application Reference
NIR Fluorescence Probe Glutathione (GSH) Biotin Cancer cell imaging thno.org
NIR Fluorescence Probe Carboxylesterase (CES) Biotin Dual-targeted tumor imaging (HepG2 cells) thno.org
NIR Fluorescence Probe Hydrogen Peroxide (H₂O₂) Biotin Early cancer diagnosis mdpi.com
Controlled Binding Probe Peroxynitrite (ONOO⁻) Biotin (binding revealed upon activation) Imaging secreted analytes at the cell surface rsc.org
Viscosity-Sensitive Probe High intracellular viscosity Biotin Targeted imaging of tumor cell membranes acs.org

This table presents findings from research on various smart biotinylated probes to illustrate the principles and potential applications relevant to reagents like this compound.

The development of these advanced probes represents a shift from static labeling to dynamic sensing. Unexplored avenues include the creation of multi-stimuli responsive probes and the integration of this compound into theranostic systems, where a single agent can be used for both diagnosis and therapy. The versatility of its PFP ester allows for straightforward conjugation to a wide array of molecular scaffolds, paving the way for novel, highly specific tools in chemical biology and medicine. nih.govresearchgate.netnih.gov

Q & A

Q. Q1: What are the critical factors for optimizing Biotin-EDA-PEG4-PFP conjugation efficiency in amine-reactive crosslinking experiments?

Methodological Answer: Conjugation efficiency depends on pH (optimally 8.5–9.0 for primary amines), molar ratio (typically 5:1 reagent-to-target), and reaction time (1–2 hours at 4°C to minimize hydrolysis). Validate via MALDI-TOF or HPLC to confirm biotinylation. Excess unreacted reagent should be removed using size-exclusion chromatography to avoid downstream interference in streptavidin-based assays .

Q. Q2: How can researchers verify the purity and stability of this compound under varying storage conditions?

Methodological Answer: Use reverse-phase HPLC with UV detection (λ = 280 nm for biotin, λ = 260 nm for PFP esters) to assess degradation. Stability tests should include:

  • Temperature: Compare −20°C (recommended) vs. 4°C over 30 days.
  • Humidity: Monitor hydrolysis rates in lyophilized vs. hydrated forms via FTIR spectroscopy.
    Document lot-specific stability data to inform experimental reproducibility .

Advanced Research Questions

Q. Q3: How should researchers address contradictory results in biotin-streptavidin binding assays when using this compound?

Methodological Answer: Contradictions often arise from:

  • Steric hindrance: Long PEG4 spacers may reduce accessibility. Validate via competitive ELISA with free biotin.
  • Non-specific binding: Include blocking agents (e.g., BSA, casein) and negative controls (unconjugated targets).
  • Quantitative discrepancies: Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and compare with literature values .

Q. Q4: What experimental designs are recommended for studying the pH-dependent hydrolysis kinetics of this compound’s PFP esters?

Methodological Answer:

  • Kinetic assays: Use UV-Vis spectroscopy (λ = 260 nm) to track PFP ester hydrolysis at pH 7.4 (physiological) vs. pH 8.5 (optimal conjugation).
  • Data modeling: Fit hydrolysis rates to first-order kinetics. Example data table:
pHHalf-life (min)Hydrolysis Rate Constant (k, s⁻¹)
7.4452.57 × 10⁻³
8.5129.63 × 10⁻³
  • Validation: Confirm residual reactivity via amine coupling to fluorescent probes (e.g., FITC-lysine) .

Q. Q5: How can researchers integrate this compound into multimodal imaging workflows while avoiding interference with other probes?

Methodological Answer:

  • Orthogonal validation: Use confocal microscopy to colocalize biotinylated targets with fluorescent streptavidin (e.g., Alexa Fluor 647) and secondary probes (e.g., quantum dots).
  • Competitive elution: Pre-treat samples with excess D-biotin to confirm specificity.
  • Data normalization: Apply pixel-intensity thresholds to distinguish signal from autofluorescence .

Data Management & Reproducibility

Q. Q6: What are best practices for documenting this compound usage in pull-down assays to ensure reproducibility?

Methodological Answer:

  • Metadata templates: Record reagent lot numbers, storage conditions, and conjugation ratios.
  • Negative controls: Include unmodified lysate and non-biotinylated bait proteins.
  • Data repositories: Share raw SDS-PAGE gels and mass spectrometry files in platforms like PRIDE or Zenodo, annotated with experimental parameters (pH, temperature, buffer composition) .

Q. Q7: How should researchers handle batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • QC protocols: Require vendors to provide NMR (¹H, ¹³C) and LC-MS purity certificates (>95%).
  • In-house validation: Perform small-scale test conjugations with a reference protein (e.g., BSA) before large-scale experiments.
  • Statistical analysis: Use ANOVA to compare conjugation efficiencies across batches and adjust molar ratios accordingly .

Methodological Limitations & Solutions

Q. Q8: What are the limitations of this compound in live-cell labeling, and how can they be mitigated?

Methodological Answer:

  • Limitation 1: PFP esters hydrolyze rapidly in aqueous media.
    Solution: Use shorter incubation times (10–15 minutes) and lower temperatures (4°C).
  • Limitation 2: Cellular toxicity from residual NHS esters.
    Solution: Purify conjugates via dialysis (MWCO 3.5 kDa) post-reaction.
  • Validation: Confirm cell viability via MTT assays and intracellular localization via confocal microscopy .

Q. Q9: How can researchers resolve inconsistencies in biotinylation efficiency between soluble vs. membrane-bound proteins?

Methodological Answer:

  • Membrane accessibility: Pre-treat membrane proteins with mild detergents (e.g., 0.1% Triton X-100) to expose lysine residues.
  • Quantitative analysis: Compare biotinylation levels via Western blot densitometry and normalize to total protein (Coomassie stain).
  • Alternative strategies: For low-efficiency targets, consider site-specific biotinylation using Sortase A or HaloTag systems .

Interdisciplinary Applications

Q. Q10: How can this compound be adapted for use in single-molecule force spectroscopy studies?

Methodological Answer:

  • Functionalization: Immobilize biotinylated biomolecules on streptavidin-coated AFM tips.
  • Force calibration: Perform force-extension experiments in PBS (pH 7.4) to establish baseline unbinding forces (~50–150 pN for biotin-streptavidin).
  • Data interpretation: Use Worm-like Chain (WLC) models to correlate PEG4 spacer flexibility with observed mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.